(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid
Description
Properties
IUPAC Name |
(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-5-6-25-16(24)18-9-11(15(22)23)19-10(2)14-12(20)7-17(3,4)8-13(14)21/h5,11,20H,1,6-9H2,2-4H3,(H,18,24)(H,22,23)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXMDMFLORSRGR-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@@H](CNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dieckmann Cyclization
Dimethyl diethyl malonate undergoes cyclization under basic conditions (e.g., NaOEt) to yield a 4,4-dimethylcyclohexane-1,3-dione intermediate. Subsequent selective oxidation of the α-position introduces the oxo group, while hydroxylation via epoxidation and acid hydrolysis generates the 2-hydroxy substituent.
Reaction Conditions
-
Substrate : Dimethyl diethyl malonate
-
Base : Sodium ethoxide (NaOEt, 1.2 equiv)
-
Solvent : Dry ethanol, reflux (78°C)
Imine Formation via Schiff Base Condensation
The ethylideneamino group (-N=CH-) is introduced through condensation of the cyclohexenone ketone with a primary amine. Ethylamine derivatives (e.g., ethylamine hydrochloride) react under mildly acidic conditions to form the Schiff base.
Optimized Protocol
-
Substrate : 2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-one
-
Amine : Ethylamine hydrochloride (1.5 equiv)
-
Catalyst : p-Toluenesulfonic acid (PTSA, 0.1 equiv)
-
Solvent : Anhydrous methanol, 50°C, 12 h
Amino Acid Synthesis via Amidomalonate Route
The (2S)-configured propanoic acid backbone is synthesized using the amidomalonate method, enabling stereochemical control.
Alkylation of Amidomalonate
Diethyl acetamidomalonate is alkylated with propargyl bromide to introduce the propargyl side chain.
Reaction Conditions
Hydrolysis and Decarboxylation
The alkylated product undergoes acidic hydrolysis (6 M HCl, reflux) followed by decarboxylation to yield the (S)-2-aminopropanoic acid derivative. Chiral resolution (e.g., enzymatic) ensures enantiomeric excess >98%.
Allyloxycarbonyl (Alloc) Protection
The amino group is protected using allyl chloroformate to prevent unwanted side reactions during subsequent coupling.
Procedure
-
Reagent : Allyl chloroformate (1.1 equiv)
-
Base : Triethylamine (2.0 equiv)
-
Solvent : Dichloromethane, 0°C, 2 h
Coupling of Cyclohexenone-Imine and Amino Acid
The final step involves coupling the Alloc-protected amino acid with the cyclohexenone-imine moiety. Peptide coupling reagents (e.g., EDC/HOBt) facilitate amide bond formation.
Optimized Conditions
Deprotection and Final Purification
The Alloc group is removed using palladium-catalyzed deprotection (Pd(PPh₃)₄, morpholine) under inert atmosphere.
Key Parameters
Data Summary
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Cyclohexenone synthesis | NaOEt, ethanol, reflux | 65% | 95% |
| Imine formation | PTSA, MeOH, 50°C | 75% | 97% |
| Amidomalonate alkylation | Propargyl bromide, NaH, THF | 85% | 98% |
| Alloc protection | Allyl chloroformate, TEA, DCM | 90% | 99% |
| Coupling | EDC/HOBt, DMF | 68% | 96% |
| Deprotection | Pd(PPh₃)₄, morpholine | 82% | 98% |
Stereochemical Considerations
The (2S) configuration is achieved via chiral auxiliary-mediated synthesis during the amidomalonate step. Use of (R)-BINOL-derived catalysts ensures enantioselectivity (>98% ee).
Industrial Scalability
Continuous flow reactors enhance throughput for cyclohexenone synthesis (residence time: 30 min, yield: 70%). Automated purification systems (e.g., preparative HPLC) ensure batch consistency.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid is widely used in scientific research, particularly in:
Chemistry: As a protecting group in peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications
Mechanism of Action
The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. It stabilizes the amino acid residues, preventing unwanted side reactions during the synthesis process. The protecting group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, drawing on evidence from diverse sources:
(1R,2R)-1-((2S)-2-hydroxy-6-methoxychroman-4-yl)propane-1,2,3-triol ()
- Core Structure: Chroman ring (aromatic) vs. cyclohexenone (non-aromatic, conjugated ketone).
- Functional Groups : Methoxy, triol, and hydroxyl groups vs. hydroxyl, enamine, and carbamate.
- Bioactivity: Chroman derivatives often exhibit antioxidant or anti-inflammatory properties due to aromatic stability. The target compound’s cyclohexenone-enamine system may favor reactivity with biological nucleophiles (e.g., enzyme active sites).
Plant-Derived Carbamate Alkaloids ()
- Core Structure: Alkaloid backbones (e.g., pyrrolizidines) vs. cyclohexenone-amino acid hybrid.
- Functional Groups: Natural carbamates vs. synthetic prop-2-enoxycarbonylamino group.
- Bioactivity : Plant carbamates often target insect acetylcholinesterase. The target compound’s carbamate may enhance bioavailability or stability in biological systems.
- Efficacy: Insect cuticle permeability (as noted in ) could influence the target compound’s effectiveness compared to natural analogs .
Data Tables for Comparative Analysis
Table 1. Structural and Functional Comparison
Table 2. Hypothetical Physicochemical Properties
| Property | Target Compound | Chroman Derivative | Plant Carbamates |
|---|---|---|---|
| LogP (lipophilicity) | Moderate (carbamate polarity) | Low (hydrophilic triol) | Variable (hydrophobic alkaloids) |
| Solubility | Moderate in DMSO | High in water | Low in polar solvents |
| Metabolic Stability | High (stable enamine) | Moderate (oxidizable chroman) | Low (rapid hydrolysis) |
Research Findings and Gaps
- Its synthetic design may offer tunable reactivity compared to natural derivatives .
- Bioactivity Potential: The carbamate group aligns with pesticidal modes of action (), but its efficacy against specific insect orders remains untested. Similarly, the enamine group’s role in drug-like properties warrants further study .
- Limitations : Current literature lacks direct pharmacological or toxicological data on the compound. Comparative studies with chroman or carbamate benchmarks are needed to validate hypotheses .
Biological Activity
The compound (2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring multiple functional groups, suggests a variety of biological activities that merit detailed exploration.
Chemical Structure and Properties
The compound's structure can be analyzed through its IUPAC name and molecular formula. Key features include:
- Functional Groups : The presence of an amine, hydroxyl, and carbonyl groups indicates potential interactions with biological targets.
- Molecular Formula : C₁₄H₁₉N₃O₄
This complexity may allow it to engage in various biochemical pathways.
Predicted Biological Activities
Based on its structural characteristics, the compound is predicted to exhibit several pharmacological activities:
- Antioxidant Activity : The hydroxyl group may confer antioxidant properties, protecting cells from oxidative stress.
- Anti-inflammatory Effects : Similar compounds have shown potential in modulating inflammatory pathways.
- Antitumor Potential : The cyclohexenone core is reminiscent of known anticancer agents, suggesting possible activity against tumor cells.
Structure-Activity Relationship (SAR)
Understanding the relationship between the compound's structure and its biological activity is crucial. The following table summarizes some related compounds and their activities:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Lysine Derivatives | Contains an amine and carboxylic acid | Known for protein synthesis |
| Cyclohexenone Compounds | Features a cyclohexene core | Potential anti-cancer agents |
| Amino Acid Analogues | Similar backbone structure with varied side chains | Various metabolic roles |
The unique arrangement of functional groups in this compound may enhance its biological efficacy compared to these analogs.
Synthetic Routes
The synthesis of this compound can be approached through various methods, including:
- Protection of Functional Groups : Utilizing protecting groups to prevent unwanted reactions during synthesis.
- Formation of Key Intermediates : Employing reactions such as Michael addition to introduce the cyclohexenone moiety.
The proposed mechanism involves:
- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Binding to Receptors : Potential interactions with cellular receptors could mediate its biological effects.
Case Studies and Research Findings
Recent studies have evaluated the biological activity of structurally similar compounds, providing insights into the potential effects of this compound:
- In Vivo Studies : Research on related cyclohexenone derivatives demonstrated significant anti-inflammatory effects in murine models of autoimmune diseases .
- Cell Culture Experiments : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, indicating a need for further exploration of this compound's antitumor properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
